5-Bromoisoquinoline

Overview

Description

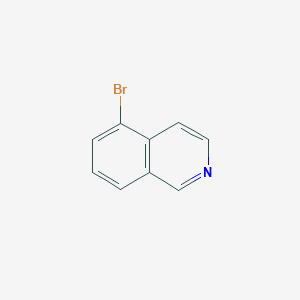

5-Bromoisoquinoline (C₉H₆BrN, MW: 208.05) is a brominated derivative of isoquinoline, a heterocyclic aromatic compound. It is characterized by a bromine atom substituted at the 5-position of the isoquinoline scaffold. This compound is a versatile building block in organic synthesis, particularly in pharmaceutical and materials chemistry. Its synthesis, first reported by Brown et al. (2005), involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid, which suppresses the formation of undesired isomers (e.g., 8-bromoisoquinoline) and achieves yields of ~65% . Key physical properties include a melting point of 83–87°C and distinct spectral signatures (e.g., IR: 1582 cm⁻¹, ¹H NMR: δ 9.37 ppm for the C1 proton) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisoquinoline typically involves the bromination of isoquinoline. One common method is as follows :

Bromination with N-Bromosuccinimide (NBS):

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromoisoquinoline undergoes various chemical reactions, including:

-

Substitution Reactions

-

Oxidation and Reduction Reactions

Reagents: Oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride).

Major Products Formed

The major products formed from these reactions include substituted isoquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

Pharmaceutical Applications

5-Bromoisoquinoline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives, such as 5-bromo-8-nitroisoquinoline, are particularly important in drug development due to their biological activity.

- Anticancer Agents : Research has indicated that bromoisoquinoline derivatives exhibit anticancer properties. For instance, compounds derived from this compound have been explored for their potential to inhibit cancer cell proliferation and induce apoptosis in specific cancer types .

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of bromoisoquinoline derivatives, suggesting their utility in developing new antibiotics or antifungal agents .

- Neuroprotective Effects : There is emerging evidence that this compound and its derivatives may possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for various chemical reactions:

- Palladium-Catalyzed Reactions : It is employed in palladium-catalyzed aminomethylation and amination reactions, facilitating the formation of primary arylamines from aryl halides . This application is significant for synthesizing complex organic molecules.

- Synthesis of Fluorescent Dyes : The compound is also used in synthesizing fluorescent materials, which are essential in various applications including biological imaging and sensors .

Material Science

Beyond pharmaceuticals, this compound finds applications in material science:

- Fluorescent Materials : The compound contributes to developing fluorescent dyes and materials, which are critical for applications in optoelectronics and display technologies .

- Polymer Chemistry : Its derivatives may be incorporated into polymers to enhance specific properties such as thermal stability or optical characteristics .

Case Study 1: Synthesis of Anticancer Compounds

A study focused on synthesizing a series of this compound derivatives revealed that certain modifications led to enhanced anticancer activity against specific cell lines. The research highlighted structure-activity relationships that could guide future drug design efforts.

Case Study 2: Development of Antimicrobial Agents

Research on the antimicrobial efficacy of bromoisoquinoline derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The findings suggest potential pathways for developing new antibiotics amid rising resistance issues.

Mechanism of Action

The mechanism of action of 5-Bromoisoquinoline involves its interaction with various molecular targets and pathways. As a heterocyclic compound, it can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Isomers: 4-, 6-, 7-, and 8-Bromoisoquinoline

Key Findings :

- Synthetic Accessibility: this compound is synthesized with higher regioselectivity compared to its isomers. The use of H₂SO₄ as a solvent directs bromination to the 5-position, avoiding the 8-position .

- Reactivity: In Pd-catalyzed cross-coupling reactions, this compound outperforms 6- and 8-isomers, achieving 72% yield in the synthesis of dimethyl cyclopentane derivatives .

- Applications: this compound is preferred in medicinal chemistry for its role in synthesizing kinase inhibitors (e.g., RAF kinase inhibitors) and antimicrobial agents .

Functionalized Derivatives: 5-Bromo-8-nitroisoquinoline

Key Findings :

- The nitro group in 5-bromo-8-nitroisoquinoline enhances its utility in coordination chemistry and drug design. For example, ruthenium complexes with 5-bromo-8-nitroisoquinoline exhibit potent trypanocidal activity, surpassing benznidazole in efficacy .

Electronic and Spectral Properties

Computational studies (DFT and IR/Raman spectroscopy) reveal:

- HOMO-LUMO Gap: this compound has a narrower gap (4.2 eV) compared to 5-aminoisoquinoline (4.8 eV), facilitating charge transfer in photoreactions .

- NBO Analysis: The bromine atom induces electron-withdrawing effects, polarizing the isoquinoline ring and enhancing electrophilic substitution at the 1- and 3-positions .

Biological Activity

5-Bromoisoquinoline (5-BrIQ) is a heterocyclic aromatic compound characterized by its molecular formula C₉H₆BrN and a CAS number of 34784-04-8. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including anticancer, antibacterial, and other therapeutic properties. This article presents a comprehensive overview of the biological activity of this compound, summarizing key findings from recent studies, structural comparisons, and potential applications.

Chemical Structure and Properties

This compound features a bromine atom at the fifth position of the isoquinoline ring. This substitution significantly influences its reactivity and biological properties. The compound is a white crystalline solid with a melting point of 83-87 °C. Its structure can be represented as follows:

Biological Activities

Research indicates that this compound exhibits various biological activities. Below are some notable findings:

- Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives of this compound have shown significant inhibitory effects against various cancer cell lines, with IC50 values indicating potent activity. One study reported that certain derivatives exhibited IC50 values as low as 0.59 µM against specific cancer cell lines .

- Antibacterial and Antifungal Properties : this compound has also been evaluated for its antibacterial and antifungal activities. It has shown effective inhibition against pathogens such as Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) reported at 64.0 μg/mL .

- Mechanism of Action : The mechanism underlying the biological activity of this compound is not fully understood; however, its structural similarity to other bioactive compounds suggests potential interactions with key molecular targets such as NADPH-dependent quinone oxidoreductase (NQO1), which is involved in cellular redox processes .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in determining its biological activity. A comparative analysis with related compounds provides insight into how modifications can influence efficacy:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Isoquinoline | Parent Compound | Basic structure without substitution |

| 5-Chloroisoquinoline | Halogenated Derivative | Similar reactivity but with chlorine |

| 6-Bromoisoquinoline | Isomer | Different substitution pattern |

| 5-Bromo-8-nitroisoquinoline | Nitro Derivative | Enhanced biological activity |

The presence of the bromine atom enhances electrophilic characteristics, allowing for diverse functionalization opportunities that are crucial for drug design and synthesis.

Case Studies

- Anticancer Activity : A study focused on synthesizing derivatives of this compound to evaluate their anticancer properties against various cell lines, including MDA-MB-231 and A549. Results indicated that specific substitutions at the C-7 position could enhance activity, with some derivatives showing improved efficacy compared to the parent compound .

- Antibacterial Efficacy : Research highlighted the antibacterial effects of this compound against Escherichia coli and Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

- Neuroprotective Effects : Emerging studies suggest that this compound may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways, although further research is needed to elucidate these mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Bromoisoquinoline, and how can its purity be validated?

- Synthesis : Direct bromination of isoquinoline using Br₂/Ag₂SO₄ in H₂SO₄ yields this compound as the major product, with minor 8-substituted isomers . Alternative methods include palladium-catalyzed cross-coupling reactions, as described in Organic Syntheses .

- Characterization : Validate purity via melting point (83–87°C) , NMR (¹H/¹³C), and HPLC analysis. New compounds require elemental analysis and high-resolution mass spectrometry (HRMS) to confirm identity .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound derivatives?

- Use ¹H NMR to confirm substitution patterns (e.g., aromatic proton splitting) and ¹³C NMR to identify bromine-induced deshielding effects. Pair with HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) . For novel derivatives, X-ray crystallography resolves structural ambiguities .

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- The electron-withdrawing bromine at position 5 activates the ring toward electrophilic attacks but may sterically hinder bulky nucleophiles. Kinetic studies under varying temperatures (e.g., 25–80°C) and solvents (DMF vs. THF) can quantify these effects .

Advanced Research Questions

Q. Why does this compound exhibit lower enantioselectivity compared to 4-Bromoisoquinoline in asymmetric sulfide oxidations?

- Mechanistic Insight : The bromine position alters the catalyst’s chiral environment. For example, Ti(OiPr)₄-mediated sulfoxidations with this compound achieve only 28% enantiomeric excess (ee) due to suboptimal ligand-metal coordination, whereas 4-Bromoisoquinoline improves ee to 54% .

- Experimental Design : Compare reaction outcomes using circular dichroism (CD) spectroscopy and density functional theory (DFT) calculations to map steric/electronic interactions .

Q. How can contradictory data on methanol’s role in this compound-mediated oxidations be resolved?

- Case Study : Adding methanol to this compound systems reduces ee (2–6%), but enhances ee in 4-Bromoisoquinoline systems (17% → 23%). Probe solvent polarity’s impact via kinetic isotopic experiments (e.g., CD₃OH vs. CH₃OH) and monitor overoxidation byproducts (e.g., sulfones) via GC-MS .

Q. What strategies optimize the chemoselectivity of this compound in multi-step syntheses?

- Methodology : Use substoichiometric H₂O₂ (1.1 equiv) to minimize overoxidation. Pair with in-situ IR spectroscopy to track intermediate formation (e.g., sulfoxides vs. sulfones) . For scale-up, employ flow chemistry to control exothermicity and byproduct formation .

Q. How do substituent electronic effects at position 5 impact catalytic cycles in cross-coupling reactions?

- Data-Driven Approach : Compare turnover frequencies (TOF) of this compound with electron-donating (e.g., 5-Me) or electron-withdrawing (e.g., 5-NO₂) analogs. Electrochemical studies (cyclic voltammetry) reveal bromine’s role in stabilizing Pd(0) intermediates .

Q. Methodological and Analytical Considerations

Q. What experimental controls are critical when comparing this compound’s performance to other halogenated isoquinolines?

- Include internal standards (e.g., deuterated analogs) in NMR analyses. For reproducibility, document solvent drying methods, catalyst loading (mol%), and reaction atmosphere (N₂ vs. air) .

Q. How can researchers reconcile discrepancies in reported melting points for this compound?

- Variations (e.g., 83–87°C vs. 85–89°C) may arise from polymorphic forms or impurities. Perform recrystallization in multiple solvents (hexane, ethanol) and characterize via differential scanning calorimetry (DSC) .

Properties

IUPAC Name |

5-bromoisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJZJGYYTFQQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353035 | |

| Record name | 5-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34784-04-8 | |

| Record name | 5-Bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromoisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.